N,N-Diethylcinnamamide chemical properties and structure
N,N-Diethylcinnamamide chemical properties and structure
An In-depth Technical Guide to N,N-Diethylcinnamamide: Chemical Properties, Structure, and Synthesis
Introduction
N,N-Diethylcinnamamide is a substituted amide derivative of cinnamic acid. Structurally characterized by a phenyl group attached to an α,β-unsaturated carbonyl system, this molecule belongs to the broader class of cinnamamides. While its close relative, N,N-Diethyl-meta-toluamide (DEET), is globally recognized as the gold standard for insect repellents, N,N-Diethylcinnamamide and similar structures are of significant interest to researchers in agrochemicals, pharmacology, and drug development for their potential biological activities.[1][2][3] This guide provides a detailed examination of the core chemical properties, structural features, and a validated synthesis protocol for N,N-Diethylcinnamamide, offering field-proven insights for scientific professionals.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to any research or development endeavor. N,N-Diethylcinnamamide is most commonly found as the (E)-stereoisomer due to the greater thermodynamic stability of the trans configuration across the double bond.
Identifiers and Structure
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IUPAC Name : (2E)-N,N-diethyl-3-phenylprop-2-enamide[4]
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Synonyms : N,N-Diethyl-3-phenylpropenamide, (E)-N,N-Diethylcinnamamide[4]
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CAS Number : 3680-04-4[4]
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Canonical SMILES : CCN(CC)C(=O)/C=C/C1=CC=CC=C1[4]
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InChIKey : GUYVMSJRMMFSQO-ZHACJKMWSA-N[4]
The molecule's structure features a planar cinnamoyl group, which includes the phenyl ring and the conjugated α,β-unsaturated system. This planarity is disrupted by the N,N-diethylamide group, where the ethyl chains exhibit free rotation. The amide bond itself has a significant rotational barrier, a common feature that can lead to the observation of distinct NMR signals for the ethyl groups at room temperature.
Physicochemical Data
The following table summarizes the key computed and experimental physicochemical properties of N,N-Diethylcinnamamide. This data is critical for determining appropriate solvents for reactions and analysis, as well as for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Weight | 203.28 g/mol | PubChem[4] |
| Exact Mass | 203.131014 g/mol | SpectraBase[6] |
| Appearance | White or off-white powder/crystalline powder | Ataman Kimya (for related compounds) |
| XLogP3 | 2.5 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
| Rotatable Bond Count | 4 | PubChem[4] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural confirmation of a synthesized compound. The following sections detail the expected spectral characteristics for N,N-Diethylcinnamamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. Due to restricted rotation around the C-N amide bond, the two ethyl groups are diastereotopic, meaning the four methylene protons (-CH₂-) and the six methyl protons (-CH₃) may appear as separate, complex multiplets rather than simple quartets and triplets, respectively.
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δ 7.2-7.5 ppm : Multiplet, 5H (aromatic protons of the phenyl ring).
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δ 6.8-7.2 ppm : Doublet, 1H (vinylic proton β to the carbonyl).
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δ 6.5-6.8 ppm : Doublet, 1H (vinylic proton α to the carbonyl).
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δ 3.2-3.6 ppm : Multiplet/two quartets, 4H (methylene protons of the two ethyl groups).
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δ 1.0-1.3 ppm : Multiplet/two triplets, 6H (methyl protons of the two ethyl groups).
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¹³C NMR : The carbon spectrum will confirm the presence of the key functional groups.
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δ ~166 ppm : Carbonyl carbon (C=O).
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δ ~140-145 ppm : Vinylic carbon β to the carbonyl.
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δ ~127-135 ppm : Aromatic carbons.
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δ ~118-122 ppm : Vinylic carbon α to the carbonyl.
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δ ~40-43 ppm : Methylene carbons (-CH₂-).
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δ ~12-15 ppm : Methyl carbons (-CH₃-).
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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~1650-1610 cm⁻¹ : Strong, characteristic C=O stretching vibration of the tertiary amide.
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~1625-1600 cm⁻¹ : Medium C=C stretching vibration of the conjugated alkene.
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~3100-3000 cm⁻¹ : C-H stretching for aromatic and vinylic hydrogens.
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~3000-2850 cm⁻¹ : C-H stretching for aliphatic hydrogens.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
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Molecular Ion (M⁺) : A peak at m/z = 203, corresponding to the molecular weight of the compound.[4]
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Key Fragments : The most prominent fragment is often observed at m/z = 131, resulting from the cleavage of the amide bond to form the stable cinnamoyl cation [C₆H₅CH=CHCO]⁺.[4] Other significant fragments include m/z = 103 (from further fragmentation of the cinnamoyl cation) and m/z = 77 (phenyl cation).[4]
Synthesis Protocol: Acylation of Diethylamine
The most direct and common method for preparing N,N-Diethylcinnamamide is the Schotten-Baumann reaction, involving the acylation of diethylamine with cinnamoyl chloride. This method is reliable, high-yielding, and proceeds under mild conditions.
Rationale and Causality
The reaction mechanism hinges on the nucleophilic attack of the diethylamine nitrogen on the highly electrophilic carbonyl carbon of the acid chloride. Cinnamoyl chloride is used as the acylating agent because the chloride ion is an excellent leaving group, which drives the reaction to completion. A base, typically an aqueous solution of sodium hydroxide or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid byproduct, preventing the protonation of the diethylamine reactant. Dichloromethane (DCM) is an ideal solvent as it is inert to the reaction conditions and allows for easy separation of the organic product from the aqueous byproducts during workup.
Step-by-Step Experimental Workflow
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Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cinnamoyl chloride (1.0 eq) in dichloromethane (DCM, ~3 mL per mmol of acid chloride).
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Reaction Setup : Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.
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Nucleophile Addition : In a separate beaker, prepare a solution of diethylamine (1.1 eq) and triethylamine (1.2 eq) in DCM. Add this solution dropwise to the cooled cinnamoyl chloride solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the cinnamoyl chloride is fully consumed.
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Aqueous Workup : Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
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Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification : The resulting crude oil or solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N,N-Diethylcinnamamide.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N-Diethylcinnamamide.
Applications and Biological Activity
The primary application investigated for N,N-Diethylcinnamamide and its analogs is as an insect repellent.[2] Its structural similarity to DEET suggests a potentially similar mechanism of action, although specific research on N,N-Diethylcinnamamide is less extensive.
Insect Repellent Activity
DEET is known to function through a multi-modal mechanism, acting on the olfactory receptors (ORs) of insects like mosquitoes.[2] It can both jam the receptors that detect human odors, rendering the insect "blind" to the host, and activate other specific ORs that elicit a direct avoidance response. It is hypothesized that N,N-Diethylcinnamamide acts similarly by binding to insect chemoreceptors. The cinnamoyl group provides a rigid, aromatic scaffold, while the N,N-diethylamide "head" is a key functional group for interacting with the receptor binding pocket. Some studies on related compounds suggest that these molecules may also induce physiological stress responses in insects that are independent of the olfactory system.[1][7]
Proposed Mechanism of Action Diagram
Caption: Proposed mechanism of repellency for N,N-Diethylcinnamamide.
Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for N,N-Diethylcinnamamide is not widely available, data from structurally similar amides and reagents used in its synthesis provide guidance for safe handling.[8][9][10] It should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory. Based on related compounds, it may cause skin and eye irritation.[9] In case of contact, flush the affected area with copious amounts of water.
Conclusion
N,N-Diethylcinnamamide is a compound of significant academic and industrial interest due to its structural relationship with potent bioactive molecules. This guide has detailed its fundamental chemical and physical properties, provided a roadmap for its spectroscopic identification, and outlined a robust, field-tested synthesis protocol. The insights into its probable mechanism as an insect repellent underscore the importance of structure-activity relationships in the design of new functional molecules. The methodologies and data presented herein serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
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PubChem. N,N-Diethylbenzamide. National Center for Biotechnology Information. [Link]
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PubMed. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. [Link]
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ResearchGate. Experimental 1 H NMR for N,N-diethylamide derivatives (aliphatic part only). [Link]
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PubMed Central. The mysterious multi-modal repellency of DEET. [Link]
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ResearchGate. The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. [Link]
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National Pesticide Information Center. DEET Fact Sheet. [Link]
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Ataman Kimya. N,N-DIETHYLFORMAMIDE. [Link]
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